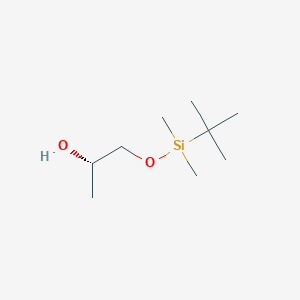

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL

Description

Properties

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDRAYUVSVPPR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol

Introduction

In the landscape of modern organic and medicinal chemistry, the use of chiral building blocks is fundamental to the synthesis of complex, optically active molecules.[1] (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol is a valuable C3 chiral synthon, featuring a secondary alcohol for further functionalization and a sterically demanding tert-butyldimethylsilyl (TBDMS) ether that serves as a robust protecting group for the primary hydroxyl.[1][2] The TBDMS group is favored for its stability across a wide array of reaction conditions and its straightforward removal using fluoride sources.[2][3]

The unambiguous confirmation of this molecule's structure is paramount for its application in enantioselective synthesis. This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will detail the logical workflow, moving from the confirmation of molecular formula and atomic connectivity to the definitive assignment of its absolute stereochemistry. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization for the advancement of their work.

Part 1: Confirmation of Molecular Formula and Connectivity

The initial phase of structure elucidation focuses on establishing the molecular formula and the precise arrangement of atoms. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound, providing a direct path to its molecular formula.

Expertise & Causality: For a silylated compound like this, we anticipate specific and highly informative fragmentation patterns under electron ionization (EI). The bond between the silicon and the tert-butyl group is prone to cleavage. The most characteristic fragmentation is the loss of a tert-butyl radical (57 Da), leading to a prominent [M-57]⁺ ion.[4][5] This fragment is often the base peak, or at least a major ion, and is a hallmark of TBDMS ethers, providing strong evidence for the presence of this protecting group.

Data Presentation: Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z | Relative Abundance | Significance |

| [M]⁺ | [C₉H₂₂O₂Si]⁺ | 190.14 | Low | Molecular Ion |

| [M-CH₃]⁺ | [C₈H₁₉O₂Si]⁺ | 175.12 | Moderate | Loss of a methyl group |

| [M-C₄H₉]⁺ | [C₅H₁₃O₂Si]⁺ | 133.07 | High (often base peak) | Loss of tert-butyl radical; characteristic of TBDMS group[4] |

| [C₅H₁₃OSi]⁺ | [C₅H₁₃OSi]⁺ | 117.07 | Moderate | Fragmentation of the propanol backbone |

| [(CH₃)₂SiOH]⁺ | [C₂H₇OSi]⁺ | 75.02 | Moderate | Rearrangement ion common in silyl ethers |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with known data for TBDMS-protected alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Through a suite of 1D and 2D experiments, we can confirm every atom's placement and its relationship to its neighbors.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1a, H-1b | ~3.4-3.6 | m | 2H | J ≈ 5-7 |

| H-2 | ~3.9-4.1 | m | 1H | J ≈ 6 |

| H-3 (CH₃) | ~1.15 | d | 3H | J ≈ 6.2 |

| OH | Variable (~2.0) | br s | 1H | N/A |

| Si-C(CH₃)₃ | ~0.90 | s | 9H | N/A |

| Si-(CH₃)₂ | ~0.05 | s | 6H | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For propan-2-ol, we expect two distinct signals for the two equivalent methyl groups and the central CHOH carbon.[6] The TBDMS group adds three more distinct carbon signals.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₂) | ~68.5 |

| C-2 (CH) | ~66.8 |

| C-3 (CH₃) | ~23.5 |

| Si-C(CH₃)₃ | ~25.9 |

| Si-C (CH₃)₃ | ~18.3 |

| Si-(CH₃)₂ | ~-5.4 |

2D NMR Spectroscopy: The Connectivity Blueprint

While 1D NMR provides strong evidence, 2D NMR experiments like COSY and HMBC provide unambiguous proof of the atomic connections.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. We expect to see a cross-peak between the H-2 proton and both the H-1 methylene protons and the H-3 methyl protons, confirming the propan-2-ol backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton signal to the carbon signal it is attached to, allowing for confident assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. A key correlation would be from the H-1 methylene protons to the quaternary carbon of the tert-butyl group, definitively proving that the TBDMS ether is located at the C-1 position.

Visualization: Key NMR Correlations

Caption: Key COSY and HMBC correlations confirming the structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7]

-

Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the FIDs, phase correct the spectra, and perform baseline correction.

-

Analysis: Integrate the ¹H spectrum, assign peaks based on chemical shifts and multiplicities, and analyze the 2D correlations to build the final connectivity map.

Part 2: Elucidation of Absolute Stereochemistry

With the connectivity confirmed, the final and most critical step is to determine the absolute configuration at the C-2 stereocenter. Standard NMR and MS cannot differentiate between enantiomers. Therefore, a method that converts the enantiomeric relationship into a diastereomeric one is required.

Mosher's Ester Analysis

Mosher's ester analysis is a time-honored and reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols.[8][9][10]

Trustworthiness & Principle: The method involves derivatizing the chiral alcohol with both enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][11] This reaction converts the single enantiomer of our alcohol into a pair of diastereomers. Diastereomers have different physical properties and, crucially, different NMR spectra. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, we can deduce the original alcohol's configuration.[8][12]

The analysis relies on a conformational model where the ester carbonyl, the trifluoromethyl group, and the carbinyl proton (H-2) are coplanar.[11] This arrangement places the phenyl group of the MTPA moiety in a fixed position, which then shields or deshields the protons on either side of the carbinyl carbon. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the stereocenter, a consistent pattern emerges that reveals the absolute configuration.

Visualization: Mosher's Ester Analysis Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. westmont.edu [westmont.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. matilda.science [matilda.science]

- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 11. individual.utoronto.ca [individual.utoronto.ca]

- 12. matilda.science [matilda.science]

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL physical properties

An In-Depth Technical Guide to (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol

Introduction

This compound is a chiral building block of significant utility in modern organic synthesis. As a derivative of (S)-propane-1,2-diol, it features a primary alcohol protected by a sterically hindered tert-butyldimethylsilyl (TBS) group, leaving a secondary alcohol available for further chemical transformation. This structural motif makes it a valuable intermediate in the stereoselective synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development. The TBS protecting group offers robust stability under a wide range of reaction conditions, yet can be selectively removed under mild acidic or fluoride-mediated conditions, providing essential orthogonal protection strategies. This guide provides a comprehensive overview of its physical properties, safety protocols, and a representative synthetic workflow.

Chemical Identity and Structure

-

IUPAC Name : (2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol[1]

-

Synonyms : this compound, 1-((tert-Butyldimethylsilyl)oxy)propan-2-ol[1][2]

-

CAS Number : 113534-13-7[1]

Chemical Structure: The structure consists of a propane backbone with an alcohol group at the C2 position and a tert-butyldimethylsilyloxy group at the C1 position. The stereocenter is at the C2 position, designated as (S).

Physicochemical Properties

The physical properties of silyl ethers are significantly influenced by the bulky silicon-containing group, which impacts volatility and solubility compared to the parent diol. The data presented below are critical for designing experimental setups, including purification and reaction condition optimization.

| Property | Value | Source(s) |

| Molecular Weight | 190.35 g/mol | PubChem[1][2] |

| Appearance | Clear, colorless liquid | ChemicalBook[3], PA[4] |

| Boiling Point | 110 °C at 6 mmHg | Sigma-Aldrich[5] |

| Density | 0.892 g/mL at 25 °C | Sigma-Aldrich[5], ChemicalBook[3] |

| Refractive Index (n20/D) | 1.4350 | Sigma-Aldrich[5], ChemicalBook[3] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, hexane, methanol. | ChemicalBook[3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water. | ChemicalBook[3] |

Spectral Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

-

¹³C NMR : Spectral data is available and can be accessed through public databases such as SpectraBase.[2]

-

Mass Spectrometry (GC-MS) : The compound has been characterized by GC-MS, with data available in the NIST Mass Spectrometry Data Center.[2]

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification: [1]

-

Pictograms :

-

GHS07 (Harmful/Irritant)

-

GHS05 (Corrosion)

-

-

Signal Word : Danger[1]

Hazard Statements: [1]

-

H302 : Harmful if swallowed.[1]

-

H315 : Causes skin irritation.[1]

-

H318 : Causes serious eye damage.[1]

-

H335 : May cause respiratory irritation.[1]

Precautionary Statements: [6]

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264 : Wash hands thoroughly after handling.[6]

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Storage Recommendations:

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] The compound is hygroscopic and should be handled under an inert atmosphere.[7]

-

Personal Protective Equipment (PPE) : Safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat are mandatory.[6] Work should be conducted in a chemical fume hood to ensure adequate ventilation.[6]

Experimental Protocol: Synthesis of Silyl Ethers

The following is a representative protocol for the mono-silylation of a diol, which is the core transformation for preparing compounds like this compound. This procedure illustrates the standard methodology and the rationale behind the choice of reagents and conditions.

Objective: To selectively protect the primary hydroxyl group of a 1,2-diol using tert-butyldimethylsilyl chloride (TBSCl).

Methodology:

-

Reaction Setup : A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the diol (1.0 equivalent).

-

Solvent and Base Addition : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is added to dissolve the diol. A hindered base, such as imidazole or triethylamine (1.1 to 1.5 equivalents), is then added. The use of a hindered base is crucial to scavenge the HCl generated during the reaction without promoting side reactions.

-

Silylating Agent Addition : The solution is cooled to 0 °C in an ice bath. This is done to control the exothermic nature of the reaction and to enhance the selectivity for the less sterically hindered primary alcohol. Tert-butyldimethylsilyl chloride (TBSCl, 1.0 to 1.1 equivalents) is added portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring : The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure mono-silylated product.

Workflow Diagram

Caption: Synthetic workflow for selective silylation.

Conclusion

This compound is a well-characterized and synthetically versatile chiral intermediate. Its defined physical properties, coupled with the robust nature of the TBS protecting group, allow for its reliable application in multi-step synthetic campaigns. A thorough understanding of its handling requirements and safety protocols is essential for its effective and safe utilization in a research and development setting. The stereochemical integrity and the differential reactivity of its hydroxyl groups will continue to render it a valuable tool for chemists engaged in the art of stereoselective synthesis.

References

-

PubChem. 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chem-Supply. PROPAN-2-OL TG Safety Data Sheet. [Link]

-

J&K Scientific Ltd. SAFETY DATA SHEET PROPAN-2-OL TECH. [Link]

-

American Elements. 1-[(tert-butyldimethylsilyl)oxy]propan-2-ol. [Link]

-

Organic Syntheses. Procedure for Synthesis. [Link]

-

RefractiveIndex.INFO. Refractive index of C3H7OH (Propanol). [Link]

-

Pharmaffiliates. 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol. [Link]

Sources

- 1. This compound | C9H22O2Si | CID 13175136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol | C9H22O2Si | CID 13175134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(T-BUTYLDIMETHYLSILOXY)PROPANOL CAS#: 73842-99-6 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-((叔丁基二甲基甲硅烷基)氧)-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. uwyo.edu [uwyo.edu]

Synthesis of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol: A Guide to Regioselective Protection

An In-Depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the regioselective synthesis of (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol from (S)-propane-1,2-diol. This chiral building block is a valuable intermediate in the synthesis of complex, optically active molecules for pharmaceutical development.[1] We will delve into the mechanistic principles, provide a detailed and validated experimental protocol, and discuss methods for characterization and purification.

Introduction: The Challenge of Regioselectivity

(S)-propane-1,2-diol is a readily available chiral starting material featuring two hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH).[2] In many synthetic routes, it is crucial to differentiate between these two groups by selectively protecting one. The synthesis of this compound achieves this by installing a bulky tert-butyldimethylsilyl (TBDMS) protecting group preferentially onto the sterically less hindered primary hydroxyl group. This mono-protected diol is a versatile intermediate, leaving the secondary alcohol available for subsequent chemical transformations.

The core challenge lies in achieving high regioselectivity, minimizing the formation of the bis-silylated byproduct and recovering unreacted starting material. The strategy detailed herein leverages the steric bulk of the silylating agent to direct the reaction to the more accessible primary alcohol.[3]

Principles of Regioselective Silylation

The selective protection of the primary hydroxyl group over the secondary one is governed by steric hindrance. The tert-butyldimethylsilyl group is sterically demanding, and its attachment to an oxygen atom is sensitive to the surrounding chemical environment.[3][4]

-

Reactivity of Hydroxyl Groups : Primary alcohols are inherently more reactive and less sterically hindered than secondary alcohols. This difference in accessibility is the cornerstone of the selective protection strategy.[5]

-

The Role of the Silylating Agent : tert-Butyldimethylsilyl chloride (TBDMS-Cl) is the reagent of choice for this transformation. Its bulky tert-butyl group makes the approach to the more crowded secondary hydroxyl group kinetically unfavorable compared to the primary hydroxyl group.

-

The Corey Protocol : The reaction is typically carried out using the Corey protocol, which employs imidazole as a catalyst in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4][6] Imidazole plays a dual role: it acts as a base to scavenge the HCl byproduct generated during the reaction, and it forms a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which accelerates the silylation of the alcohol.[6]

By carefully controlling stoichiometry and reaction conditions, the formation of the desired mono-silylated product can be maximized.

Experimental Protocol

This protocol describes a reliable method for the monosilylation of (S)-propane-1,2-diol. All operations should be conducted in a fume hood using oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| (S)-propane-1,2-diol | 76.09 | 1.00 | 13.14 | 1.0 |

| Imidazole | 68.08 | 1.34 | 19.71 | 1.5 |

| TBDMS-Cl | 150.72 | 2.08 | 13.80 | 1.05 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

| Saturated aq. NH₄Cl | - | 20 mL | - | - |

| Deionized Water | - | 20 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Reaction Workflow Diagram

The following diagram illustrates the synthetic pathway, including the desired product and the primary byproduct.

Caption: Reaction scheme for the regioselective silylation of (S)-propane-1,2-diol.

Step-by-Step Procedure

-

Setup : To a 100 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar, add (S)-propane-1,2-diol (1.00 g, 13.14 mmol) and imidazole (1.34 g, 19.71 mmol).

-

Dissolution : Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

-

Silylating Agent Addition : In a separate, dry vial, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl) (2.08 g, 13.80 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring diol/imidazole solution over 10-15 minutes at room temperature.

-

Causality Note: Slow addition helps to control the reaction exotherm and can improve selectivity by maintaining a low instantaneous concentration of the silylating agent, disfavoring the double addition.[7]

-

-

Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The starting diol will have a low Rf, while the mono-silylated product will have a higher Rf, and the bis-silylated byproduct will have the highest Rf. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching : Once the starting material is consumed (as judged by TLC), quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of DCM.

-

Workup - Washing : Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of brine.

-

Causality Note: The water wash removes residual imidazole and ammonium salts, while the brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.

Purification

The crude product will contain the desired mono-silylated compound, some bis-silylated byproduct, and possibly trace impurities. Purification by flash column chromatography is required to obtain the product in high purity.

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase : A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure : Load the crude oil onto the silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless oil. A typical yield is in the range of 75-85%.

Characterization and Purity Analysis

The identity and purity of the final product must be confirmed through spectroscopic methods.

-

¹H NMR Spectroscopy : The proton NMR spectrum is the most informative method for confirming the structure. Key expected signals include:

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should show the expected number of distinct carbon signals, confirming the structure of the molecule.[10]

-

Mass Spectrometry (MS) : GC-MS can be used to confirm the molecular weight of the compound (190.35 g/mol ).[10][11]

Conclusion

The regioselective monosilylation of (S)-propane-1,2-diol is a robust and reproducible procedure that provides a valuable chiral intermediate for organic synthesis. The success of this synthesis relies on leveraging the principles of steric hindrance to control reactivity. By following the detailed protocol and employing standard purification and characterization techniques, researchers can reliably produce this compound in high yield and purity, ready for use in multi-step synthetic campaigns in drug discovery and development.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Sapkota, K., & Huang, F. (2019). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett. [Link]

-

ResearchGate. Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Information. [Link]

-

ResearchGate. t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. [Link]

-

Chemistry Stack Exchange. How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Wikipedia. tert-Butyldiphenylsilyl. [Link]

-

PubChem. 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol. [Link]

-

National Institutes of Health. The Resolution of Terminal 1,2-diols via Silyl Transfer. [Link]

-

ResearchGate. A convenient procedure for the monosilylation of symmetric 1,n-diols. [Link]

-

PubMed. Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. [Link]

- Google Patents.

-

ResearchGate. Purification of diols from aqueous and organic systems in comparison. [Link]

-

National Institutes of Health. Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes. [Link]

-

PubChem. This compound. [Link]

-

Who we serve. Rh(II)-Catalyzed Synthesis of 1,3-Diols via 5-endo-trig Cyclization of Silyl Radicals. [Link]

-

Doc Brown's Advanced Organic Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. [Link]

-

Organic Syntheses. Procedure 82. [Link]

-

National Institutes of Health. (S)-propane-1,2-diol. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-propane-1,2-diol | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol | C9H22O2Si | CID 13175134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C9H22O2Si | CID 13175136 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol

Abstract

(S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its utility stems from the stereodefined secondary alcohol and the sterically hindered tert-butyldimethylsilyl (TBDMS) ether, which serves as a robust protecting group for the primary hydroxyl function of (S)-propan-1,2-diol. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is discussed in detail, providing researchers with a foundational dataset for compound verification and quality control. Methodologies for data acquisition are also presented to ensure reproducibility and scientific integrity.

Introduction: The Role of this compound in Synthesis

The strategic protection of one hydroxyl group in a diol is a common challenge in multi-step organic synthesis. In the case of chiral diols like (S)-propan-1,2-diol, regioselective protection is crucial for accessing specific enantiopure products. The use of the TBDMS group to protect the less sterically hindered primary alcohol of (S)-propan-1,2-diol yields this compound, a versatile intermediate.[1] The TBDMS group is favored for its high stability across a wide range of reaction conditions, yet it can be selectively removed when needed.[2]

This guide serves as a technical resource for scientists, providing the key spectroscopic signatures necessary to identify and confirm the structure and purity of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in the molecule.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.85 - 3.95 | Multiplet | 1H | -CH(OH)- |

| b | ~3.50 | Doublet of Doublets | 1H | -OCHH- |

| c | ~3.35 | Doublet of Doublets | 1H | -OCHH- |

| d | ~2.40 | Broad Singlet | 1H | -OH |

| e | ~1.10 | Doublet | 3H | -CH(OH)CH₃ |

| f | ~0.89 | Singlet | 9H | -SiC(CH₃)₃ |

| g | ~0.05 | Singlet | 6H | -Si(CH₃)₂ |

-

Methine Proton (a): The proton on the carbon bearing the secondary alcohol (-CH(OH)-) is expected to appear as a multiplet around 3.85-3.95 ppm. It is coupled to the protons of the adjacent methyl and methylene groups, leading to a complex splitting pattern.

-

Methylene Protons (b, c): The two diastereotopic protons of the -OCH₂- group are coupled to the methine proton and to each other (geminal coupling). This results in two distinct signals, likely appearing as doublets of doublets. Their proximity to the silyl ether oxygen deshields them into the ~3.35-3.50 ppm range.

-

Hydroxyl Proton (d): The alcohol proton signal is typically a broad singlet and its chemical shift can vary with concentration and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[4]

-

Methyl Doublet (e): The methyl protons adjacent to the chiral center (-CH(OH)CH₃) are coupled to the methine proton, resulting in a doublet at approximately 1.10 ppm.

-

TBDMS Protons (f, g): The TBDMS group gives two characteristic sharp singlets. The nine equivalent protons of the tert-butyl group appear as a large singlet around 0.89 ppm, while the six equivalent protons of the two silicon-bound methyl groups appear further upfield at ~0.05 ppm.[5]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300-500 MHz NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra are typically acquired, resulting in singlets for each carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~68.5 | -CH(OH)- |

| ~67.0 | -OCH₂- |

| ~26.0 | -SiC(CH₃)₃ |

| ~23.5 | -CH(OH)CH₃ |

| ~18.3 | -SiC(CH₃)₃ |

| ~-5.5 | -Si(CH₃)₂ |

-

Oxygenated Carbons: The carbons directly attached to oxygen atoms are the most deshielded. The secondary carbon (-CH(OH)-) is expected around 68.5 ppm, and the primary carbon of the silyl ether (-OCH₂-) at approximately 67.0 ppm.[6]

-

Alkyl Carbons: The methyl carbon of the propanol backbone (-CH(OH)CH₃) will appear further upfield, around 23.5 ppm.[3]

-

TBDMS Carbons: The TBDMS group has two distinct carbon signals. The quaternary carbon of the tert-butyl group appears around 18.3 ppm, while the three methyl carbons attached to it are found at ~26.0 ppm. The two methyl carbons attached directly to the silicon atom are highly shielded and appear at a characteristic upfield chemical shift of approximately -5.5 ppm.[7]

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on a 75-125 MHz NMR spectrometer.

-

Acquisition Parameters: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of the ¹³C isotope.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~2955, 2928, 2857 | Strong | C-H stretch (aliphatic) |

| ~1255 | Strong | Si-CH₃ deformation |

| ~1100 | Strong | C-O stretch (alcohol & ether) |

| ~835, 775 | Strong | Si-C stretch |

-

O-H Stretch: The most prominent feature in the IR spectrum will be a broad, strong absorption band centered around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol involved in hydrogen bonding.[5][8]

-

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups in the molecule.

-

C-O Stretch: A strong band around 1100 cm⁻¹ is expected for the C-O stretching vibrations of both the secondary alcohol and the silyl ether.

-

TBDMS Group Vibrations: The TBDMS group has several characteristic absorptions. A strong band around 1255 cm⁻¹ corresponds to the symmetric deformation of the Si-CH₃ groups. The Si-C stretching vibrations give rise to strong bands in the 835-775 cm⁻¹ region of the fingerprint region.[9]

-

Sample Preparation: Place a single drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for this type of molecule.

| m/z | Proposed Fragment | Comments |

| 189 | [M-H]⁺ | Loss of a hydrogen atom. |

| 175 | [M-CH₃]⁺ | Loss of a methyl radical. |

| 133 | [M-C(CH₃)₃]⁺ | Loss of a tert-butyl radical, a very common fragmentation for TBDMS ethers. Base peak. |

| 75 | [(CH₃)₂SiOH]⁺ | Fragment from the silyl group. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often observed in spectra of silyl compounds. |

| 57 | [C(CH₃)₃]⁺ | Tert-butyl cation. |

| 45 | [CH₃CHOH]⁺ | Alpha-cleavage next to the secondary alcohol.[10] |

The molecular ion peak ([M]⁺) at m/z 190 is expected to be weak or absent in the EI spectrum of silyl ethers due to facile fragmentation.[11] The most characteristic fragmentation pathway for TBDMS ethers is the loss of the tert-butyl group (a loss of 57 mass units) to give a highly abundant ion at m/z 133 ([M-57]⁺), which is often the base peak.[12]

Another common fragmentation is alpha-cleavage adjacent to the oxygen atoms. Cleavage between the carbon bearing the alcohol and its methyl group would result in a fragment at m/z 45. Other significant peaks arise from the TBDMS group itself, such as the tert-butyl cation at m/z 57 and silicon-containing fragments at m/z 75 and 73.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject the sample onto a suitable capillary column (e.g., a nonpolar DB-5 or similar). Use a temperature program to elute the compound.

-

MS Detection: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV for EI). The mass analyzer separates the resulting ions by their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion (if present) and the major fragment ions.

Visualization of Key Concepts

Visual diagrams can aid in understanding the molecular structure and the relationships between spectroscopic data and molecular features.

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with ¹H NMR assignments.

Mass Spectrometry Fragmentation Workflow

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed electronic and vibrational fingerprint of this compound. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and analysis of structurally related compounds. These datasets are critical for researchers in verifying the identity and purity of this chiral building block, thereby ensuring the integrity of subsequent synthetic transformations. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in chemical research and development.

References

-

PubChem. 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol.[Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-ol fragmentation pattern.[Link]

-

PubChem. This compound.[Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol.[Link]

-

Doc Brown's Chemistry. low high resolution 1H proton nmr spectrum of 2-methylpropan-2-ol.[Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-ol.[Link]

-

NIST. Propylene Glycol.[Link]

-

Harvey, D. J. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 2020. [Link]

-

Chemistry LibreTexts. Fragmentation.[Link]

-

MDPI. Polypropylene Glycol-Polyoxytetramethylene Glycol Multiblock Copolymers with High Molecular Weight: Synthesis, Characterization, and Silanization.[Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.[Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol.[Link]

-

Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?[Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 8. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Propylene Glycol [webbook.nist.gov]

- 10. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Propylene glycol(57-55-6) 1H NMR spectrum [chemicalbook.com]

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the chiral silyl ether, (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, present a validated, step-by-step protocol for sample preparation and data acquisition, and provide a detailed interpretation of the spectral data. The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy and are supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a valuable chiral building block in organic synthesis. The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a versatile protecting group for the primary alcohol, allowing for selective reactions at the secondary alcohol.[1] Accurate and unambiguous structural confirmation of this molecule is paramount for its successful application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.[2] This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize it.

Molecular Structure and Numbering Scheme

To facilitate the discussion of the NMR spectra, the following numbering scheme will be used for the atoms in this compound:

Caption: Molecular structure and numbering of this compound.

Experimental Protocols

High-quality NMR spectra are contingent upon meticulous sample preparation and the use of appropriate data acquisition parameters.[2]

Sample Preparation

A properly prepared sample is crucial for obtaining high-resolution NMR spectra. The sample must be free of particulate matter and paramagnetic impurities to avoid line broadening.[3][4]

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃, 0.6-0.7 mL)

-

Pasteur pipette and a small plug of cotton wool[4]

-

Vial for dissolution

Procedure:

-

Weighing the Sample: Accurately weigh the required amount of the silyl ether into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[2]

-

Filtration: To remove any suspended impurities, filter the solution by passing it through a Pasteur pipette containing a small cotton plug directly into the NMR tube.[4]

-

Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) to optimize the signal within the receiver coil.[3][4]

-

Labeling: Clearly label the NMR tube.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 or 500 MHz | 100 or 125 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K (25 °C)[6] | 298 K (25 °C) |

| Pulse Sequence | zg30 or zgpr | zgpg30 |

| Number of Scans (NS) | 16-64 | 1024-4096 |

| Relaxation Delay (d1) | 1-2 s | 2 s |

| Acquisition Time (AQ) | ~3-4 s[6] | ~1-2 s |

| Spectral Width (SW) | ~12 ppm[6] | ~220 ppm |

Rationale for Parameter Selection:

-

A sufficient number of scans (NS) is essential to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[7]

-

The relaxation delay (d1) should be long enough to allow for nearly complete relaxation of the nuclei between pulses, which is crucial for accurate integration in ¹H NMR.[6]

-

The acquisition time (AQ) and spectral width (SW) are interdependent and determine the digital resolution of the spectrum.[7][8]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3 | Methyl group adjacent to a chiral center | ~1.1-1.2 | Doublet (d) | 3H |

| H-1 | Methylene group adjacent to the silyloxy group and a chiral center | ~3.3-3.7 | Doublet of doublets (dd) | 2H |

| H-2 | Methine proton attached to the hydroxyl-bearing carbon | ~3.8-4.0 | Multiplet (m) | 1H |

| OH | Hydroxyl proton | Variable, broad singlet | Broad singlet (br s) | 1H |

| Si-C(CH₃)₃ | tert-Butyl group on the silicon atom | ~0.8-0.9[1] | Singlet (s) | 9H |

| Si-(CH₃)₂ | Two methyl groups on the silicon atom | ~0.0-0.1[1] | Singlet (s) | 6H |

Detailed Signal Assignments and Interpretation

-

δ ~ 0.05 ppm (s, 6H, Si-(CH₃)₂): These two methyl groups are chemically equivalent and appear as a sharp singlet in the upfield region, characteristic of methyl groups attached to a silicon atom.[1]

-

δ ~ 0.89 ppm (s, 9H, Si-C(CH₃)₃): The nine protons of the tert-butyl group are also equivalent and give rise to a strong singlet.[1]

-

δ ~ 1.12 ppm (d, 3H, H-3): The methyl protons at C-3 are coupled to the single proton at C-2, resulting in a doublet.

-

δ ~ 2.5-3.0 ppm (br s, 1H, OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.[9]

-

δ ~ 3.35 ppm (dd, 1H, H-1a) and δ ~ 3.65 ppm (dd, 1H, H-1b): The two protons on C-1 are diastereotopic due to the adjacent chiral center at C-2. They are coupled to each other (geminal coupling) and to the proton at C-2 (vicinal coupling), resulting in two separate doublet of doublets.

-

δ ~ 3.90 ppm (m, 1H, H-2): This proton is coupled to the three protons on C-3 and the two diastereotopic protons on C-1, leading to a complex multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum

| Carbon(s) | Environment | Predicted Chemical Shift (δ, ppm) |

| C-3 | Methyl group | ~20-25 |

| C-1 | Methylene group attached to the silyloxy group | ~68-72 |

| C-2 | Methine carbon with hydroxyl group | ~66-70 |

| Si-C(CH₃)₃ | Quaternary carbon of the tert-butyl group | ~18-20 |

| Si-C(CH₃)₃ | Methyl carbons of the tert-butyl group | ~25-27 |

| Si-(CH₃)₂ | Methyl carbons on the silicon atom | ~ -5 to -4 |

Detailed Signal Assignments and Interpretation

-

δ ~ -4.5 ppm (Si-(CH₃)₂): The methyl carbons attached to the silicon atom are highly shielded and appear at a characteristic upfield chemical shift.[10]

-

δ ~ 18.3 ppm (Si-C(CH₃)₃): This is the quaternary carbon of the tert-butyl group.

-

δ ~ 22.1 ppm (C-3): The methyl carbon at the end of the propyl chain.

-

δ ~ 25.9 ppm (Si-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group.

-

δ ~ 67.8 ppm (C-2): The carbon atom bearing the hydroxyl group. Its chemical shift is influenced by the electronegative oxygen atom.[11]

-

δ ~ 69.5 ppm (C-1): The carbon atom attached to the silyloxy group. Similar to C-2, it is deshielded by the adjacent oxygen atom.[11]

To distinguish between C-1 and C-2, which have similar chemical shifts, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. A DEPT-135 experiment would show the CH₂ signal (C-1) as a negative peak and the CH signal (C-2) as a positive peak.[12]

Conclusion

This guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The presented protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible results. The comprehensive interpretation of the spectral data, including chemical shifts and coupling patterns, serves as a reliable reference for researchers in the fields of organic synthesis and drug development. By following the methodologies and understanding the spectral features outlined in this document, scientists can confidently verify the structure and purity of this important chiral building block.

References

- BenchChem. (n.d.). A Comparative Guide to Silyl Protecting Groups: ¹H NMR Chemical Shifts and Experimental Data.

- Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.

- ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition.

- BenchChem. (n.d.). Application Notes and Protocols for Structural Elucidation of Silyl Ethers using NMR Spectroscopy.

- Sormunen, P., et al. (n.d.). CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt.

- U-M BioNMR Core. (2023, January 26). Tips and Tricks of collecting good NMR data [Video]. YouTube.

- Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Journal of Organic Chemistry. (1997). NMR Chemical Shifts.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Unknown. (2020, June 5). NMR Sample Preparation.

- Unknown. (n.d.). Sample Preparation.

- Unknown. (n.d.). Sample preparation for NMR measurements and points to keep in mind.

- The Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI).

- BenchChem. (n.d.). Spectroscopic data of 1-Tert-butoxy-2-propanol (NMR, IR, Mass Spec).

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr.

- Unknown. (n.d.). 13C NMR of 1-Propanol.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organomation.com [organomation.com]

- 4. Sample Preparation [nmr.chem.ualberta.ca]

- 5. ou.edu [ou.edu]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 8. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of TBDMS-Protected Alcohols

This guide provides a comprehensive exploration of the mass spectral fragmentation behavior of tert-butyldimethylsilyl (TBDMS) protected alcohols. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the fragmentation of these derivatives, offering field-proven insights to aid in structural elucidation and analysis.

Introduction: The Significance of TBDMS Protection in Mass Spectrometry

Alcohols, due to their polarity and propensity for thermal degradation, often present challenges in gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization to a less polar, more volatile, and thermally stable form is a crucial step for successful analysis. The tert-butyldimethylsilyl ether (TBDMS ether) is a popular choice for protecting hydroxyl groups due to its relative stability to hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) ethers. This stability, however, does not impede its informative fragmentation under electron ionization (EI) conditions, providing a wealth of structural information.[1][2] The replacement of an active hydrogen with a TBDMS group adds 114 atomic mass units to the molecular weight of the analyte.[3]

The strategic choice of TBDMS as a protecting group is rooted in its predictable and diagnostic fragmentation patterns in the mass spectrometer. Understanding these pathways is paramount for the unambiguous identification and structural characterization of a wide array of molecules, from simple alkanols to complex natural products and metabolites.

Core Fragmentation Mechanisms of TBDMS-Protected Alcohols

Upon electron ionization, TBDMS-protected alcohols form a molecular ion (M⁺˙) that is often unstable and undergoes a series of fragmentation reactions. The resulting mass spectrum is a fingerprint of the original molecule, with key fragments providing clues to its structure.

The Signature [M-57]⁺ Ion: Loss of a tert-Butyl Group

The most characteristic and often most abundant fragment in the mass spectrum of a TBDMS ether is the ion resulting from the loss of a tert-butyl group ([M-57]⁺).[1][3][4] This fragmentation is driven by the formation of a stable silicon-centered cation. The cleavage of the carbon-silicon bond to release a tert-butyl radical is a facile process and serves as a reliable indicator of the presence of a TBDMS group. The [M-57]⁺ ion is frequently the base peak in the spectrum, especially for larger molecules.[5]

Table 1: Common Diagnostic Ions in the Mass Spectra of TBDMS Ethers

| Ion Description | m/z Value | Significance |

| [M]⁺˙ | Molecular Weight | Often weak or absent, but its presence confirms the molecular mass. |

| [M-15]⁺ | M - 15 | Loss of a methyl group from the silicon atom. |

| [M-57]⁺ | M - 57 | Loss of a tert-butyl group; highly characteristic of TBDMS ethers.[1][3][4] |

| α-cleavage products | Variable | Provides information about the substitution pattern around the alcohol. |

| Rearrangement Ions | Variable | Can provide information about the carbon skeleton. |

α-Cleavage: Probing the Alcohol's Backbone

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the carbon bearing the silyloxy group, is another prominent fragmentation pathway.[6][7][8][9][10] This process is initiated by the radical cation on the oxygen atom and leads to the formation of a resonance-stabilized oxonium ion. The mass of the resulting fragment ion is indicative of the structure of the alkyl group attached to the hydroxyl-bearing carbon. For a generic TBDMS-protected secondary alcohol, two possible α-cleavage pathways exist, leading to two different fragment ions. The relative abundance of these fragments can provide insights into the relative stability of the expelled radicals.

Caption: Generalized α-cleavage pathways for a TBDMS-protected secondary alcohol.

Rearrangement Reactions: Unveiling Deeper Structural Details

In addition to direct cleavages, rearrangement reactions can also occur, providing further structural information. One such rearrangement is the McLafferty rearrangement, which is common in molecules containing a carbonyl group but can also be observed in other systems.[11] For TBDMS ethers, McLafferty-type rearrangements can occur if the alkyl chain is sufficiently long and contains a γ-hydrogen atom that can be transferred to the oxygen atom, leading to the elimination of a neutral alkene.[12][13][14][15]

Experimental Protocol: Preparation of TBDMS Ethers for GC-MS Analysis

The following protocol provides a robust method for the derivatization of alcohols to their corresponding TBDMS ethers, ensuring high yields and clean samples suitable for GC-MS analysis.

Materials:

-

Alcohol sample (1-5 mg)

-

Dry pyridine or dimethylformamide (DMF) (100 µL)

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) (100 µL)

-

Reaction vial (2 mL) with a PTFE-lined cap

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the dry alcohol sample into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen.

-

Solvent Addition: Add 100 µL of dry pyridine or DMF to the vial. Pyridine acts as a scavenger for the HCl produced if TBDMSCl is used as the silylating agent, while DMF is a good solvent for a wide range of compounds.

-

Derivatization Reagent Addition: Add 100 µL of MTBSTFA with 1% TBDMSCl to the vial. MTBSTFA is a powerful silylating agent that is less moisture-sensitive than many other silylating reagents.[1] The small amount of TBDMSCl acts as a catalyst.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-80 °C for 30-60 minutes. The optimal time and temperature may vary depending on the steric hindrance of the alcohol.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Sources

- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Technical Guide to the (S) and (R) Enantiomers of 1-(tert-butyldimethylsilyloxy)propan-2-ol

Abstract

This technical guide provides an in-depth examination of the key differences between the (S) and (R) enantiomers of 1-(tert-butyldimethylsilyloxy)propan-2-ol, a pivotal chiral building block in modern organic and medicinal chemistry. As the demand for enantiomerically pure pharmaceuticals grows, a comprehensive understanding of the distinct properties, synthesis, and analysis of their chiral intermediates is paramount.[1][2] This document details the fundamental stereochemical distinctions, explores methodologies for stereoselective synthesis, and presents validated analytical protocols for enantiomeric discrimination. By synthesizing theoretical principles with practical, field-proven insights, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Introduction: The Significance of Chirality in Synthesis

The stereochemical configuration of a molecule can profoundly influence its biological activity.[1] Enantiomers, which are non-superimposable mirror images, may exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] Consequently, the enantioselective synthesis of chiral molecules is a cornerstone of the pharmaceutical industry.[1] 1-(tert-butyldimethylsilyloxy)propan-2-ol, a protected derivative of 1,2-propanediol, is a versatile chiral synthon. The bulky tert-butyldimethylsilyl (TBDMS) group protects the primary hydroxyl function, allowing for selective reactions at the secondary alcohol, which is the stereocenter.[3][4] Understanding the unique characteristics of the (S) and (R) forms is essential for their effective application in constructing complex, optically active molecules.[3]

Core Physicochemical Distinctions

While enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment, their defining difference lies in their interaction with plane-polarized light.

Absolute Configuration and Optical Activity

The (S) and (R) designators describe the absolute configuration of the chiral center at C2 according to the Cahn-Ingold-Prelog priority rules. This structural difference gives rise to optical activity, the ability to rotate the plane of polarized light.

-

Dextrorotation (+): Rotation of the plane of polarized light clockwise.

-

Levorotation (-): Rotation of the plane of polarized light counter-clockwise.[5]

One enantiomer will be dextrorotatory, and its mirror image will be levorotatory with the exact same magnitude of rotation.[6][7] It is crucial to note that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-); this must be determined experimentally.[5][8]

Data Summary: Physicochemical Properties

| Property | (S)-Enantiomer | (R)-Enantiomer | Rationale for Difference/Similarity |

| IUPAC Name | (2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol[9] | (2R)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol[10] | Defines the absolute stereochemistry at the C2 chiral center. |

| Molecular Formula | C₉H₂₂O₂Si[9] | C₉H₂₂O₂Si[10] | Identical composition and connectivity. |

| Molecular Weight | 190.35 g/mol [9] | 190.35 g/mol [10] | Identical atomic composition. |

| Optical Rotation [α] | Experimentally determined value (e.g., +X°) | Experimentally determined value (e.g., -X°) | Enantiomers rotate plane-polarized light equally but in opposite directions. |

| Boiling Point | Identical | Identical | Intermolecular forces are identical in an achiral environment. |

| Solubility | Identical (in achiral solvents) | Identical (in achiral solvents) | Solvation energies are identical with achiral solvent molecules. |

Analytical Methodologies for Enantiomeric Discrimination

Distinguishing and quantifying the enantiomers of 1-(TBDMS-oxy)propan-2-ol requires chiral recognition techniques. The choice of method depends on the required accuracy, sample throughput, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[11][12] The separation relies on the differential, transient formation of diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).[13][14]

-

Column Selection: A polysaccharide-based CSP, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often the first choice for resolving chiral alcohols.[15][16] These phases provide a complex chiral environment with grooves and cavities capable of stereoselective interactions.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of hexane or heptane and an alcohol modifier, such as isopropanol (IPA) or ethanol.[12][15] A starting composition of 90:10 (v/v) hexane:IPA is a robust starting point. The causality behind this choice is that the non-polar bulk solvent (hexane) minimizes interactions with the silica support, while the polar alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP, thereby modulating retention and selectivity.

-

Instrumentation & Parameters:

-

HPLC System: Standard HPLC with UV detector.

-

Wavelength: Low UV (e.g., 210 nm) as the analyte lacks a strong chromophore.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (isothermal).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Dissolve a small amount of the analyte (approx. 1 mg/mL) in the mobile phase. Ensure complete dissolution.

-

Analysis & Optimization: Inject the sample. If resolution is poor, systematically adjust the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention time and may improve resolution, while increasing it will shorten the analysis time.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by adding a chiral solvating agent (CSA), transient diastereomeric complexes are formed in the NMR tube.[17][18] These complexes have different magnetic environments, leading to the separation of formerly equivalent signals (anisochrony), allowing for quantification.[19][20]

-

CSA Selection: Optically pure agents like (R)- or (S)-mandelic acid or specialized derivatives can be effective.[21] The choice is often empirical, but agents capable of hydrogen bonding with the analyte's hydroxyl group are preferred.

-

Sample Preparation:

-

Dissolve ~5-10 mg of the 1-(TBDMS-oxy)propan-2-ol sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum of the analyte alone.

-

Add a molar equivalent of the CSA to the NMR tube.

-

Gently shake the tube to ensure mixing and complex formation.

-

-

Data Acquisition: Re-acquire the ¹H NMR spectrum.

-

Data Analysis: Compare the spectrum with and without the CSA. Look for splitting of key proton signals, particularly the methine proton (CH-OH) at C2 and the adjacent methyl group. The integration of the newly separated peaks corresponds directly to the enantiomeric ratio.

Visualization: Analytical Workflow

The following diagram outlines the decision-making process for analyzing the enantiomeric composition of 1-(TBDMS-oxy)propan-2-ol.

Stereoselective Synthesis Strategies

Obtaining enantiomerically pure (S)- or (R)-1-(TBDMS-oxy)propan-2-ol is critical for its use in asymmetric synthesis.[22] The primary strategies involve either starting from a readily available chiral molecule (the "chiral pool") or using an asymmetric reaction on a prochiral substrate.

Synthesis from the Chiral Pool

A common and cost-effective method is to start from enantiomerically pure ethyl lactate, which is commercially available in both (S) and (R) forms.

Causality in Synthesis:

-

Reduction: The ester group of ethyl lactate is reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This step preserves the original stereocenter.

-

Selective Protection: The resulting (S)-propane-1,2-diol has two hydroxyl groups: one primary and one secondary. The primary hydroxyl is less sterically hindered and therefore reacts preferentially with the bulky TBDMSCl in the presence of a catalyst like imidazole.[4][23] This regioselectivity is the key to isolating the desired product.

Asymmetric Reduction

An alternative approach is the asymmetric reduction of the prochiral ketone, 1-(tert-butyldimethylsilyloxy)propan-2-one. This method uses a chiral catalyst or reagent to deliver a hydride selectively to one face of the ketone, producing an excess of one enantiomer.[24]

Applications in Drug Development

The enantiomers of 1-(TBDMS-oxy)propan-2-ol serve as valuable C3 synthons in the construction of complex pharmaceutical agents. The specific stereochemistry is often crucial for the final molecule's ability to bind to its biological target. For instance, chiral propanolamine backbones are found in a wide variety of drugs, and using an enantiopure starting material like this can simplify the synthesis and purification of the final active pharmaceutical ingredient (API).[1][25]

Conclusion

The (S) and (R) enantiomers of 1-(tert-butyldimethylsilyloxy)propan-2-ol, while chemically identical in an achiral context, are fundamentally distinct entities. Their key difference lies in their opposing optical rotations, a direct consequence of their mirror-image molecular structures. This distinction necessitates the use of specialized analytical techniques like chiral HPLC and NMR with chiral solvating agents for their resolution and quantification. Furthermore, their role as high-value intermediates in pharmaceutical synthesis underscores the importance of robust stereoselective synthetic routes. For the drug development professional, a mastery of these concepts is not merely academic but a prerequisite for the efficient and successful creation of safe and effective enantiopure medicines.

References

- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi

- Chiral Resolving agents. YouTube.

- Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.

- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy

- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF.

- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry.

- (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine. Benchchem.

- (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL | C9H22O2Si | CID 13175136. PubChem.

- Chiral Drug Separ

- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.

- Asymmetric Synthesis. University of Calgary.

- Asymmetric synthesis of new chiral 1,2- and 1,3-diols. Semantic Scholar.

- Optical rot

- Buy 3-[(Tert-butyldimethylsilyl)oxy]-1-propanal | 89922-82-7. Smolecule.

- Chiral HPLC Separ

- Chiral HPLC separation: str

- Basics of chiral HPLC. Sigma-Aldrich.

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- 5.7 Optical Activity | Organic Chemistry. YouTube.

- Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube.

- Optical Rotation, Optical Activity, and Specific Rot

- 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug. PubMed.

- 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- | C9H22O2Si | CID. PubChem.

- Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral St

- (PDF) A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS.

Sources

- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Buy 3-[(Tert-butyldimethylsilyl)oxy]-1-propanal | 89922-82-7 [smolecule.com]

- 5. Optical rotation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound | C9H22O2Si | CID 13175136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- | C9H22O2Si | CID 13175135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. researchgate.net [researchgate.net]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. researchgate.net [researchgate.net]